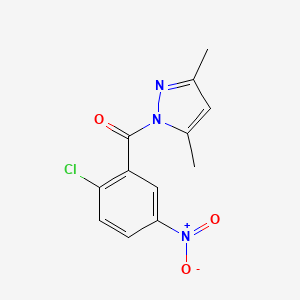

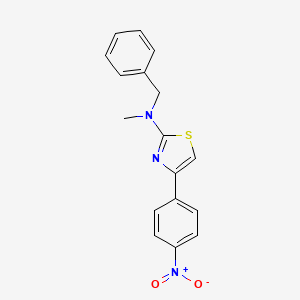

1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole compounds typically involves reactions that can be characterized using various spectroscopic methods. For example, the synthesis of similar pyrazole compounds has been investigated using IR, NMR, and X-ray diffraction methods, indicating the importance of these techniques in determining the structure and composition of the final compound (Evecen et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of pyrazole compounds is essential for understanding their chemical behavior. Studies often utilize X-ray diffraction and spectroscopic data for this purpose. For instance, the molecular and crystal structure of similar pyrazoles have been confirmed through these techniques, providing insights into their stability and charge delocalization (Demir et al., 2016).

Chemical Reactions and Properties

Pyrazole compounds are involved in various chemical reactions, highlighting their reactivity and utility in different chemical contexts. For example, the tandem aromatic nucleophilic substitution process is a notable reaction involving pyrazole derivatives, as seen in the synthesis of dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole compounds, such as their crystal structure and hydrogen bonding patterns, are crucial for their application in various fields. Studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have revealed interesting aspects of their physical properties, including hydrogen-bonded chains and polarized structures (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazole compounds, such as their electronic structure, are significant for understanding their potential applications. The HOMO-LUMO transitions and frontier molecular orbitals of similar pyrazole compounds have been studied, providing insights into their electronic characteristics and the influence of functional groups on their properties (Ibnaouf et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Facile Construction of Heterocyclic Systems : A study demonstrated the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, showcasing a process that might be relevant to the synthesis of compounds similar to "1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole" through tandem aromatic nucleophilic substitution. This approach offers insights into constructing complex heterocyclic systems efficiently (Sapegin et al., 2012).

Spectroscopic and Theoretical Investigations : Research on pyrazole Schiff bases containing azo groups emphasized the characterization of new compounds through various spectroscopic techniques and theoretical calculations. This work contributes to understanding the structural and electronic properties of pyrazole derivatives (Özkınalı et al., 2018).

Experimental and Theoretical Characterization : Another study focused on the synthesis and detailed characterization of a pyrazole compound, providing insights into its molecular geometry, vibrational frequencies, and NMR chemical shifts through both experimental and computational methods. This research adds to the understanding of the structural attributes of pyrazole derivatives (Evecen et al., 2016).

Chemical Reactivity and Applications

Electrolytic Synthesis and Reactivity : Investigations into the electrolytic reactions of pyrazole derivatives revealed pathways for synthesizing specific benzene derivatives. This research sheds light on the reactivity of pyrazole compounds under electrochemical conditions and their potential applications in synthesizing novel organic molecules (Chauzov et al., 2002).

Vibrational Spectroscopic Studies and Molecular Analysis : A comprehensive study on 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole used vibrational spectroscopic techniques, NMR, and DFT calculations to understand the molecule's stability, charge distribution, and intramolecular charge transfer. This work highlights the intricate details of molecular interactions within pyrazole derivatives and their implications for chemical reactivity and potential applications (Demir et al., 2016).

Safety and Hazards

Eigenschaften

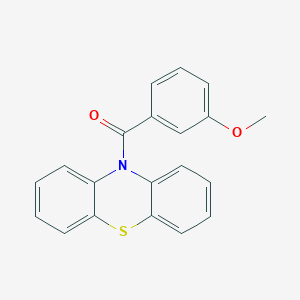

IUPAC Name |

(2-chloro-5-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)10-6-9(16(18)19)3-4-11(10)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGBCIYVWNSEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-5-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)